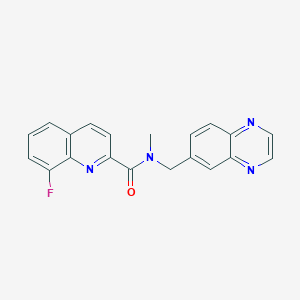

8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide, involves several key steps such as condensation, hydrogenolysis, and reactions with specific reagents. For instance, the synthesis of a related fluorescent quinoline derivative involved condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with N-(6-aminohexyl)-5-dimethylaminonaphthalenesulfonamide, followed by hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982).

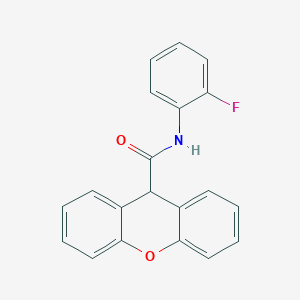

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of the quinoline nucleus, which can be modified by various functional groups to achieve different chemical and physical properties. For example, studies on 6-fluoro-7-(4-methyl-1-piperazinyl)quinoxalines and their disubstituted versions highlight the versatility of quinoline derivatives in chemical synthesis and the potential for diverse structural modifications (Abdel-Jalil et al., 2000).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including N-methylation, ortho-metalation, and reactions with organolithium compounds. These reactions are crucial for the functionalization and diversification of quinoline-based compounds. For instance, 8-fluoro-6-(methoxymethoxy)quinoline's reactivity against organolithium compounds under different conditions showcases the chemical versatility of these compounds (Stadlwieser, Barbier, & Taylor, 1998).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the synthesis and structural analysis of helical, quinoline-derived oligoamide foldamers demonstrate the impact of molecular design on the physical form and stability of quinoline derivatives (Jiang et al., 2003).

Chemical Properties Analysis

The chemical properties of 8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide and related compounds, including reactivity, stability, and interactions with other molecules, are subjects of ongoing research. Investigations into the synthesis, reactivity, and potential applications of various quinoline derivatives continue to expand our understanding of these compounds' chemical behaviors (Edmont & Chenault, 2003).

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of quinoline derivatives, such as 8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide, often involves innovative methods to introduce fluorogenic groupings and other functional modifications to enhance their chemical and physical properties. For instance, Gracheva et al. (1982) described the synthesis of quinoline derivatives containing a fluorogenic grouping by condensation, highlighting the synthetic versatility of such compounds (Gracheva, I., Kovel'man, I., & Tochilkin, A. I., 1982).

Biological Applications

Quinolinecarboxamide derivatives have been extensively studied for their potential in biological applications, particularly as radioligands for imaging and as chemosensors. Matarrese et al. (2001) explored quinoline-2-carboxamide derivatives as potential radioligands for the visualization of peripheral benzodiazepine receptors, an application that underscores the diagnostic potential of these compounds in medical imaging (Matarrese, M., et al., 2001). Similarly, Park et al. (2015) synthesized a chemosensor based on quinoline for monitoring Zn2+ concentrations in living cells and aqueous solutions, demonstrating the utility of such derivatives in environmental monitoring and biological research (Park, G., et al., 2015).

Material Science and Photophysics

The unique photophysical properties of fluorinated quinolinecarboxamides are of interest in material science. Fasani et al. (1999) investigated the photoinduced C-F bond cleavage in fluorinated quinolones, revealing mechanisms that could be harnessed for developing photostable materials and understanding drug phototoxicity (Fasani, E., et al., 1999).

Antimicrobial and Antibacterial Activity

The antimicrobial properties of quinolinecarboxamide derivatives are a significant area of research. Tani et al. (1982) synthesized novel compounds with a fluoromethyl group on quinoline derivatives, showing enhanced antibacterial activities, which underscores the therapeutic potential of such compounds (Tani, J., Mushika, Y., & Yamaguchi, T., 1982).

特性

IUPAC Name |

8-fluoro-N-methyl-N-(quinoxalin-6-ylmethyl)quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O/c1-25(12-13-5-7-16-18(11-13)23-10-9-22-16)20(26)17-8-6-14-3-2-4-15(21)19(14)24-17/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTFMQJSGQWNHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=NC=CN=C2C=C1)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-methyl-N-(6-quinoxalinylmethyl)-2-quinolinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)

![1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)

![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)

![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)

![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)

![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)